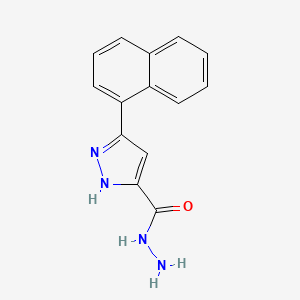

![molecular formula C22H18N2O2 B5543167 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a broader class of organic compounds known for their complex synthesis processes and a variety of applications in fields like pharmacology and material science. Although the direct research on this specific compound is scarce, analogs and derivatives have been extensively studied for their anticancer, antimicrobial, and various biochemical properties.

Synthesis Analysis

Synthesis of closely related compounds involves multi-step chemical reactions starting from basic organic substrates. For instance, benzamides and their derivatives are synthesized through condensation reactions, esterification, and subsequent amidation processes. An example is the practical synthesis of benzamide derivatives showing potential anticancer activity by starting from acetic acid, trimethoxybenzene, and benzoyl chlorides, demonstrating moderate to excellent activity against several cancer cell lines (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure and properties of benzamide derivatives are often analyzed using X-ray crystallography, IR spectroscopy, and quantum chemical computations. These studies provide insights into the crystal system, lattice constants, and molecular geometry, assisting in understanding the compound's reactivity and stability. A novel benzamide compound's structure was analyzed, revealing its crystallization in a triclinic system and the agreement of geometrical parameters obtained from XRD studies with calculated values (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including isomerization and condensation, influenced by substituents and reaction conditions. For instance, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines underwent spontaneous isomerization to yield benzothiazoles under certain conditions, indicating the reactivity and potential for further chemical modifications of these compounds (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for understanding the behavior of benzamide derivatives in different environments. These properties are influenced by the molecular structure, particularly the nature and position of substituents on the benzamide ring.

Chemical Properties Analysis

Benzamide derivatives exhibit a range of chemical properties, including antibacterial, antifungal, and anticancer activities. The specific activities depend on the molecular structure, with certain substitutions leading to enhanced activity against specific targets. For example, substituted benzamides have shown promising antimicrobial activities, warranting further investigation as potential antimicrobials (Patel & Dhameliya, 2010).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-Methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide and its derivatives have been extensively studied for their potential anticancer properties. A study designed a series of substituted benzamides, evaluating their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Most compounds demonstrated moderate to excellent anticancer activities, with some showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

PPARgamma Agonists for Antidiabetic Activity

Another dimension of research on benzamide derivatives focuses on their role as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, which are significant in managing type 2 diabetes. Studies have synthesized and evaluated a series of compounds for their PPARgamma agonist activity, indicating potential antidiabetic effects in rodent models (Cobb et al., 1998).

Synthesis of CCR5 Antagonists

Research on the synthesis of orally active CCR5 antagonists, which are crucial for treating conditions like HIV, has been conducted. An efficient method for synthesizing a specific CCR5 antagonist demonstrates the compound's potential therapeutic applications (Ikemoto et al., 2005).

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of 2-benzoylamino-N-phenyl-benzamide derivatives were explored through the synthesis of various compounds. These compounds exhibited significant inhibition of bacterial and fungal growth, highlighting their potential as antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

Antihyperglycemic Agents

A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives was prepared in the search for new antidiabetic agents. This study identified a promising candidate drug for diabetes mellitus treatment, showcasing the therapeutic potential of benzamide derivatives in managing diabetes (Nomura et al., 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-14-7-12-20-19(13-14)24-22(26-20)16-8-10-17(11-9-16)23-21(25)18-6-4-3-5-15(18)2/h3-13H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUGKKAMJYRJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)

![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)

![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)

![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)